
2-Bromo-4-tert-butyl-1-methylbenzene
Overview
Description
2-Bromo-4-tert-butyl-1-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is substituted at the second position, a tert-butyl group at the fourth position, and a methyl group at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Preparation Methods of 2-Bromo-4-tert-butyl-1-methylbenzene
Direct Bromination of 4-tert-butyl-1-methylbenzene
The most straightforward and commonly employed method for preparing this compound is the electrophilic aromatic substitution (EAS) bromination of 4-tert-butyl-1-methylbenzene (also called 4-tert-butyltoluene) using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This method exploits the directing effects of the methyl and tert-butyl substituents to achieve selective bromination at the ortho position relative to the methyl group (position 2).
- Reaction conditions: Controlled temperature (often ambient to slightly elevated), stoichiometric or slight excess of bromine, and catalytic FeBr₃.
- Selectivity: The tert-butyl group is bulky and strongly activating, directing substitution to the ortho and para positions relative to itself, but since the para position is occupied by methyl, bromination occurs ortho to methyl (position 2).
- Yield: Typically moderate to high yields with careful control of reaction parameters.
- Purification: Standard workup with aqueous quenching and extraction, followed by distillation or recrystallization.
This method is widely used both in laboratory and industrial settings due to its simplicity and scalability.
Radical Bromination of 4-tert-butyltoluene Followed by Functional Group Manipulation
An alternative approach involves radical bromination of 4-tert-butyltoluene to form benzyl bromides, which can then be further transformed to the target compound or intermediates.
- Step 1: Radical bromination of 4-tert-butyltoluene using bromine without solvent or with radical initiators such as azobisisobutyronitrile (AIBN) or dibromodimethylhydantoin (DBDMH).
- Step 2: The reaction produces a mixture of 4-tert-butylbenzylbromide and 4-tert-butylbenzalbromide.
- Step 3: Subsequent hydrolysis or substitution reactions (e.g., Sommelet reaction using hexamethylenetetramine) convert these intermediates to aldehydes or other functionalized derivatives.
While this method is primarily used for aldehyde synthesis (e.g., 4-tert-butylbenzaldehyde), the radical bromination step can be adapted for selective bromination at benzylic or aromatic positions depending on conditions. However, direct application to prepare this compound requires careful control to avoid overbromination or side reactions.
Catalytic and Organocatalytic Methods
Recent advances in organocatalysis and enantioselective synthesis have demonstrated the use of catalysts such as (R,R)-PBAM for selective bromination or aza-Henry reactions involving bromonitromethane, although these are more specialized and less commonly applied for simple aromatic bromination. These methods offer high enantiomeric excess and yields but are more relevant for complex molecule synthesis rather than bulk preparation of this compound.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The direct bromination method benefits from the electronic and steric effects of the tert-butyl and methyl groups, which guide bromine substitution to the 2-position with minimal side products.
- Industrial processes optimize this bromination using continuous flow reactors and precise temperature control to maximize yield and purity.
- Radical bromination methods, while useful for benzyl functionalization, require careful control of bromine equivalents and reaction conditions to avoid polybromination or undesired side reactions. The absence of solvents in some protocols enhances reaction rates but complicates heat management.
- Organocatalytic methods provide stereoselective bromination but are generally reserved for complex molecule synthesis rather than simple aromatic bromides.
- Bromination reagents such as N-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH) can be employed as alternatives to molecular bromine for more controlled radical bromination, often in solvents like chlorobenzene or carbon tetrachloride.
- pH adjustment and removal of byproducts such as hydrobromic acid (HBr) are crucial in multi-step processes to improve product purity and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-1-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and aluminum chloride for Friedel-Crafts reactions.
Major Products
Nucleophilic Substitution: Products such as 4-tert-butyl-1-methylphenol or 4-tert-butyl-1-methylphenylamine.
Electrophilic Substitution: Products such as 2-bromo-4-tert-butyl-1-methyl-3-nitrobenzene or 2-bromo-4-tert-butyl-1-methylbenzenesulfonic acid.
Scientific Research Applications
2-Bromo-4-tert-butyl-1-methylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new organic materials with specific properties.
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Catalysis: As a ligand or precursor in catalytic reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-1-methylbenzene in chemical reactions involves the reactivity of the bromine atom and the aromatic ring. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution reactions. The tert-butyl and methyl groups influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-tert-butyl-1-nitrobenzene
- 2-Bromo-4-tert-butyl-1-methoxybenzene
- 2-Bromo-4-tert-butyl-1-chlorobenzene
Uniqueness
2-Bromo-4-tert-butyl-1-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the methyl group can donate electron density to the aromatic ring, affecting its overall reactivity.
Biological Activity
Overview
2-Bromo-4-tert-butyl-1-methylbenzene, with the chemical formula CHBr, is an aromatic compound characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to a benzene ring. This compound is of interest in various fields, including organic synthesis, material science, and pharmaceutical research due to its potential biological activities.
The synthesis of this compound can be achieved through bromination of 4-tert-butyl-1-methylbenzene using bromine in the presence of catalysts such as iron(III) bromide. This reaction is typically conducted under controlled conditions to ensure selective substitution at the desired position on the aromatic ring.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to the bromine substituent, which enhances its reactivity and interaction with microbial cell membranes .
- Cytotoxic Effects : Preliminary investigations suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve interference with cell proliferation pathways, although further studies are necessary to elucidate the exact mechanisms involved .
The mechanism by which this compound exerts its biological effects is primarily linked to its chemical structure. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl and methyl groups influence the compound's steric and electronic properties, enhancing its reactivity towards biological targets. This reactivity makes it a candidate for further exploration in drug development .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various brominated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antimicrobial potential .
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The IC values were found to be comparable to known chemotherapeutic agents, indicating its potential as an anticancer drug candidate .
Data Table: Biological Activity Summary
Q & A
Q. Basic: What synthetic methodologies are most effective for preparing 2-bromo-4-tert-butyl-1-methylbenzene with high regioselectivity?
Methodological Answer:
The synthesis typically involves bromination of 4-tert-butyl-1-methylbenzene. Direct bromination using electrophilic reagents like or (N-bromosuccinimide) under controlled conditions ensures regioselectivity at the ortho/para positions. The tert-butyl group acts as a strong para-directing group, favoring bromination at the para position relative to itself. However, steric hindrance from the tert-butyl and methyl groups may shift reactivity. Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to minimize di-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product. Validate regiochemistry using (coupling patterns) or X-ray crystallography .
Q. Advanced: How can stereochemical outcomes in downstream reactions of this compound be controlled?
Methodological Answer:
Stereochemical control depends on the reaction type. For example:
- Cross-couplings (Suzuki, Heck): Use chiral ligands (e.g., BINAP) to induce asymmetry during metal-catalyzed reactions.
- Nucleophilic substitutions: Steric bulk from the tert-butyl group can influence transition-state geometry, favoring retention or inversion.
- Diels-Alder reactions: The bromine atom acts as an electron-withdrawing group, modulating diene/dienophile electronic compatibility.
Characterize stereoisomers using chiral HPLC or with chiral shift reagents. Computational modeling (DFT) aids in predicting steric/electronic effects .
Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy: and NMR confirm substitution patterns. The tert-butyl group shows a singlet at ~1.3 ppm (), while aromatic protons exhibit splitting patterns indicative of substituent positions.
- Mass Spectrometry (HRMS): Validates molecular ion peaks (, exact mass 226.03).
- X-ray Crystallography: Resolves dihedral angles and crystal packing, critical for confirming regiochemistry .
- GC-MS/HPLC: Detects byproducts (e.g., di-brominated isomers) during synthesis optimization .
Q. Advanced: How should researchers resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions?
Methodological Answer:
Contradictions often arise from:
- Impurity profiles: Trace metals (e.g., Pd) or moisture can alter catalytic efficiency. Pre-purify the compound via recrystallization.
- Solvent effects: Polar aprotic solvents (DMF, THF) may stabilize intermediates differently.
- Ligand-metal compatibility: Screen ligands (e.g., PPh, XPhos) to identify optimal pairs.
Use iterative DOE (Design of Experiments) to isolate variables. Validate reproducibility across ≥3 independent trials. Cross-reference with control reactions (e.g., bromobenzene as a substrate) .
Q. Advanced: What role does this compound play in developing bioactive molecules or materials?
Methodological Answer:
- Medicinal Chemistry: The bromine serves as a handle for functionalization (e.g., Suzuki couplings to introduce aryl groups in kinase inhibitors).
- Materials Science: The tert-butyl group enhances solubility in hydrophobic polymers, aiding in OLED or photovoltaic material synthesis.
- Catalysis: As a bulky aryl bromide, it tests steric tolerance in Pd-catalyzed reactions. Case studies include synthesizing analogs of σ receptor ligands or enzyme inhibitors .
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of volatile brominated compounds.
- Storage: Keep in amber glass bottles at 2–8°C under inert gas (N) to prevent degradation.
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose as halogenated waste .
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYGWKHCOGECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313104 | |
Record name | 2-bromo-4-tert-butyl-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61024-94-0 | |
Record name | 61024-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-4-tert-butyl-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-4-TERT-BUTYL-1-METHYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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